molecular formula C20H22N2O4S B4846452 3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B4846452
M. Wt: 386.5 g/mol
InChI Key: LBEWEHAIPOTPPX-DTQAZKPQSA-N
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Description

3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidinyl-thiophenyl-propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactionsThe final steps involve the formation of the pyrrolidinyl-thiophenyl-propenone moiety and its attachment to the benzamide core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the pyrrolidinyl-thiophenyl-propenone moiety.

    N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide: Lacks the methoxy groups.

    3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide: Lacks the thiophenyl group.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[(E)-3-oxo-3-pyrrolidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-25-17-8-7-14(12-18(17)26-2)19(23)21-16(13-15-6-5-11-27-15)20(24)22-9-3-4-10-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,21,23)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEWEHAIPOTPPX-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 4
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 5
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 6
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

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